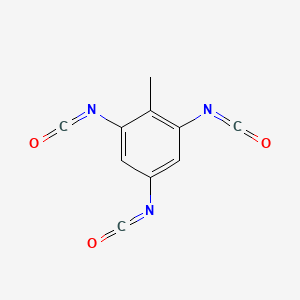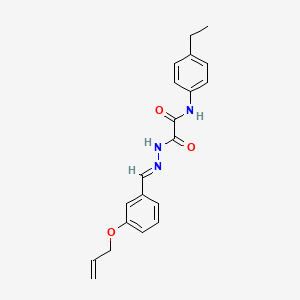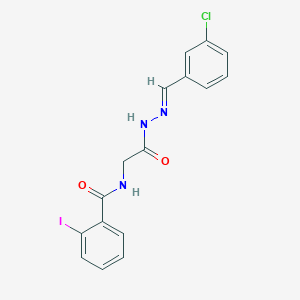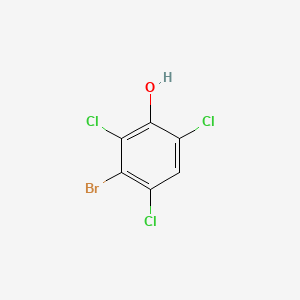![molecular formula C16H22O B12006208 1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol CAS No. 18368-94-0](/img/structure/B12006208.png)
1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethyl-2-phenylbicyclo[221]heptan-2-ol is an organic compound with the molecular formula C16H22O It is a bicyclic alcohol, characterized by a bicyclo[221]heptane structure with three methyl groups and a phenyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction between a suitable diene and a dienophile, followed by subsequent functional group modifications. For instance, the reaction of 1,3-butadiene with a phenyl-substituted dienophile can yield the bicyclic core, which is then subjected to methylation and hydroxylation to obtain the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and selectivity. Post-reaction purification steps, including distillation and recrystallization, are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 1,3,3-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-one.
Reduction: Formation of various alcohol derivatives depending on the specific conditions.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure and functional groups allow it to engage in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol: Similar bicyclic structure but lacks the phenyl group.
2-Phenylbicyclo[2.2.1]heptan-2-ol: Similar structure but lacks the three methyl groups.
Camphor: A bicyclic ketone with a similar core structure but different functional groups.
Uniqueness
1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol is unique due to the combination of its bicyclic structure, three methyl groups, and a phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
18368-94-0 |
|---|---|
Formule moléculaire |
C16H22O |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
1,3,3-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C16H22O/c1-14(2)13-9-10-15(3,11-13)16(14,17)12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3 |
Clé InChI |
CFNBWILWJDXHSR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C2)(C1(C3=CC=CC=C3)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B12006135.png)

![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B12006140.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12006148.png)
![4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B12006156.png)



![Acetamide, N,N'-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]-](/img/structure/B12006193.png)

![Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate](/img/structure/B12006202.png)
![11-{[2-(diethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006207.png)

